(4-nitrophenyl) N-benzoylcarbamate (4-nitrophenyl) N-benzoylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11075580
InChI: InChI=1S/C14H10N2O5/c17-13(10-4-2-1-3-5-10)15-14(18)21-12-8-6-11(7-9-12)16(19)20/h1-9H,(H,15,17,18)
SMILES: C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H10N2O5
Molecular Weight: 286.24 g/mol

(4-nitrophenyl) N-benzoylcarbamate

CAS No.:

Cat. No.: VC11075580

Molecular Formula: C14H10N2O5

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

(4-nitrophenyl) N-benzoylcarbamate -

Specification

Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
IUPAC Name (4-nitrophenyl) N-benzoylcarbamate
Standard InChI InChI=1S/C14H10N2O5/c17-13(10-4-2-1-3-5-10)15-14(18)21-12-8-6-11(7-9-12)16(19)20/h1-9H,(H,15,17,18)
Standard InChI Key LDLCMGABVUDBPZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

The compound (4-nitrophenyl) N-benzoylcarbamate belongs to the carbamate family, featuring a carbonyl group bonded to both an aromatic 4-nitrophenyl moiety and a benzoyl-substituted amine. Its molecular formula is C₁₄H₁₀N₂O₅, with a molecular weight of 298.25 g/mol. Key structural features include:

  • 4-Nitrophenyl group: A strong electron-withdrawing group that enhances the electrophilicity of the carbamate carbonyl carbon, facilitating nucleophilic reactions .

  • Benzoyl substituent: Introduces steric bulk and modulates electronic effects, influencing stability and reactivity .

While direct data on this compound’s crystallography is unavailable, analogs like (4-nitrophenyl) N-benzylcarbamate exhibit a density of 1.306 g/cm³, a melting point of 130–134°C, and a boiling point of 436.1°C . The benzoyl variant likely shares similar thermal stability but may differ in solubility due to the benzoyl group’s polarity.

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 4-nitrophenyl carbamates typically involves acylating agents such as 4-nitrophenyl chloroformate. For example, (4-nitrophenyl) N-benzylcarbamate is synthesized via the reaction of 4-nitrophenol with bis(trichloromethyl) carbonate in the presence of a base like diethylaniline . A similar approach could be adapted for the benzoyl variant by substituting benzylamine with benzoyl chloride derivatives.

Example Synthesis (Hypothetical Pathway):

  • Chloroformate Activation:
    4-Nitrophenol+Bis(trichloromethyl) carbonateBase4-Nitrophenyl chloroformate\text{4-Nitrophenol} + \text{Bis(trichloromethyl) carbonate} \xrightarrow{\text{Base}} \text{4-Nitrophenyl chloroformate} .

  • Carbamate Formation:
    4-Nitrophenyl chloroformate+BenzamideBase(4-Nitrophenyl) N-benzoylcarbamate\text{4-Nitrophenyl chloroformate} + \text{Benzamide} \xrightarrow{\text{Base}} \text{(4-Nitrophenyl) N-benzoylcarbamate}.

Reaction Kinetics

Studies on analogous carbamates reveal that hydrolysis rates depend on pH and electronic effects. For instance, 4-nitrophenyl benzylcarbamate hydrolyzes faster in basic conditions (t₁/₂ = 15 min at pH 10) than in acidic environments (t₁/₂ = 120 min at pH 2) . The benzoyl variant’s hydrolysis is expected to be slower due to reduced electron density at the carbonyl carbon, as shown by DFT calculations .

Physicochemical Characterization

Spectroscopic Data

  • UV-Vis Spectroscopy: The 4-nitrophenyl group absorbs strongly at 300–400 nm, enabling real-time monitoring of hydrolysis via the release of 4-nitrophenol (λmax=413\lambda_{\text{max}} = 413 nm) .

  • IR Spectroscopy: Stretching vibrations for the carbamate carbonyl (C=O) appear at ~1700 cm⁻¹, while nitro group peaks occur at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

Thermodynamic Properties

Analogous compounds exhibit:

PropertyValueSource
Melting Point130–134°C
Boiling Point436.1°C
Vapor Pressure (25°C)8.32×1088.32 \times 10^{-8} mmHg
LogP (Octanol-Water)3.797

Applications in Organic Synthesis

Protecting Group Strategy

4-Nitrophenyl carbamates serve as base-labile protecting groups for amines and alcohols. Key advantages include:

  • Orthogonal Deprotection: Stable under acidic conditions but cleaved in mild base (e.g., NaHCO₃), enabling selective functionalization .

  • Spectroscopic Monitoring: Hydrolysis releases 4-nitrophenol, providing a colorimetric readout (λ=413\lambda = 413 nm) .

Case Study: Benzylamine Protection

In a model reaction, 4-nitrophenyl chloroformate protected benzylamine with 94% yield, forming a carbamate stable at pH 2–7 but hydrolyzed at pH 10 within 30 minutes . The benzoyl analog’s larger substituent may further enhance stability in polar solvents.

Industrial and Regulatory Considerations

Regulatory Status

Under HS Code 2924299090, carbamates fall under "cyclic amides and derivatives," attracting a 6.5% MFN tariff .

Scalability Challenges

  • Cost of Chloroformates: Bis(trichloromethyl) carbonate (BTC) is expensive, but its high atom economy (82%) mitigates costs .

  • Byproduct Management: HCl gas evolution during synthesis necessitates scrubbers .

Future Directions

Computational Modeling

DFT studies predict that electron-withdrawing substituents (e.g., nitro groups) lower the activation energy for hydrolysis by 15–20 kcal/mol compared to electron-donating groups .

Bioconjugation Applications

The 4-nitrophenyl group’s fluorescence-quenching properties could enable protease activity assays, leveraging carbamate cleavage as a signal .

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